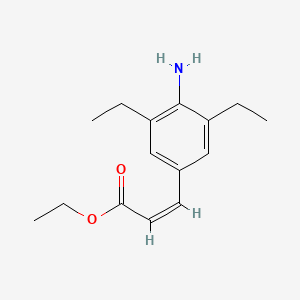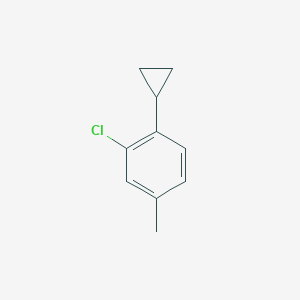![molecular formula C26H42N6 B13709282 6,19-Dimethyl-3,6,9,16,19,22-hexaazatricyclo[22.2.2.2<11,14>]triaconta-1(27),11,13,24(28),25,29-hexaene](/img/structure/B13709282.png)
6,19-Dimethyl-3,6,9,16,19,22-hexaazatricyclo[22.2.2.2<11,14>]triaconta-1(27),11,13,24(28),25,29-hexaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,19-Dimethyl-3,6,9,16,19,22-hexaazatricyclo[22.2.2.2<11,14>]triaconta-1(27),11,13,24(28),25,29-hexaene is a complex polycyclic compound featuring multiple nitrogen atoms within its structure. This compound is notable for its unique tricyclic framework, which imparts significant stability and reactivity, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,19-Dimethyl-3,6,9,16,19,22-hexaazatricyclo[22.2.2.2<11,14>]triaconta-1(27),11,13,24(28),25,29-hexaene typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules containing nitrogen atoms. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the tricyclic structure. For example, the use of sodium bicarbonate in an alkaline medium can be employed to promote cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and controlled environments to ensure high yield and purity. The process often includes the use of catalysts to enhance reaction rates and selectivity. For instance, transition metal catalysts such as ruthenium (II) have been utilized in the cyclopropanation of alpha-diazoacetates to achieve efficient synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
6,19-Dimethyl-3,6,9,16,19,22-hexaazatricyclo[22.2.2.2<11,14>]triaconta-1(27),11,13,24(28),25,29-hexaene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
6,19-Dimethyl-3,6,9,16,19,22-hexaazatricyclo[22.2.2.2<11,14>]triaconta-1(27),11,13,24(28),25,29-hexaene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism by which 6,19-Dimethyl-3,6,9,16,19,22-hexaazatricyclo[22.2.2.2<11,14>]triaconta-1(27),11,13,24(28),25,29-hexaene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple nitrogen atoms allow it to form stable complexes with metal ions, which can modulate the activity of metalloenzymes and other proteins. Additionally, its tricyclic structure provides a rigid framework that can enhance binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A related compound with a simpler bicyclic structure, used in antiviral medications.
Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene-: Another similar compound with a different ring system, known for its use in organic synthesis.
Uniqueness
6,19-Dimethyl-3,6,9,16,19,22-hexaazatricyclo[22.2.2.2<11,14>]triaconta-1(27),11,13,24(28),25,29-hexaene is unique due to its highly complex tricyclic structure and the presence of multiple nitrogen atoms. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various scientific applications.
Eigenschaften
Molekularformel |
C26H42N6 |
|---|---|
Molekulargewicht |
438.7 g/mol |
IUPAC-Name |
6,19-dimethyl-3,6,9,16,19,22-hexazatricyclo[22.2.2.211,14]triaconta-1(27),11,13,24(28),25,29-hexaene |
InChI |
InChI=1S/C26H42N6/c1-31-15-11-27-19-23-3-7-25(8-4-23)21-29-13-17-32(2)18-14-30-22-26-9-5-24(6-10-26)20-28-12-16-31/h3-10,27-30H,11-22H2,1-2H3 |
InChI-Schlüssel |
MVNLFKRBVYDYEV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCNCC2=CC=C(CNCCN(CCNCC3=CC=C(CNCC1)C=C3)C)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Boc-6,7-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4(5H)-one](/img/structure/B13709199.png)
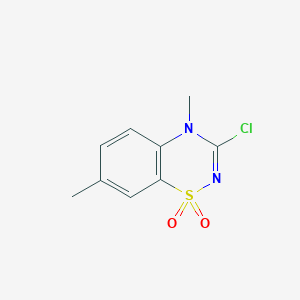
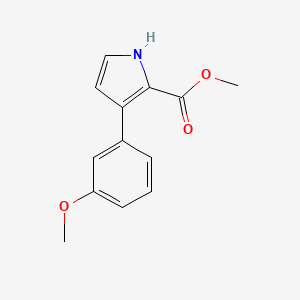
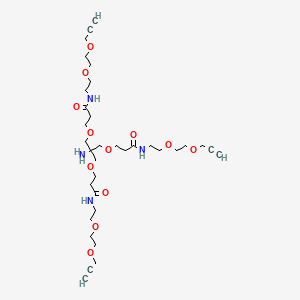

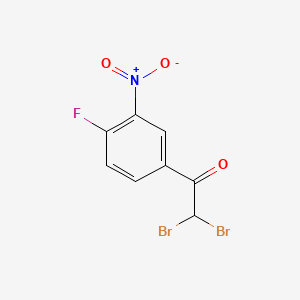

![Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl]](/img/structure/B13709239.png)
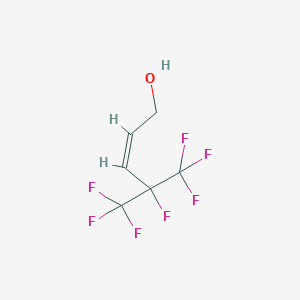
![2,4,7-Trichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one](/img/structure/B13709252.png)
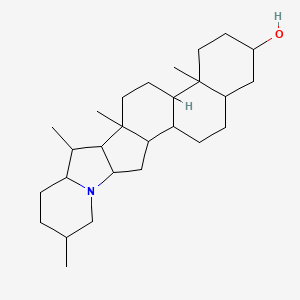
![1-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B13709269.png)
